N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

TNIK inhibition Wnt/β-catenin pathway colorectal cancer

N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895480-25-8; molecular formula C₁₆H₁₄FNO₄S; molecular weight 335.35 g/mol) is a synthetic sulfonamide-acetamide hybrid featuring a 4-fluorobenzenesulfonyl moiety and a 4-acetylphenyl substituent. Public-domain sources indicate it has been investigated as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in Wnt/β-catenin signaling in colorectal, breast, and gastric cancers.

Molecular Formula C16H14FNO4S
Molecular Weight 335.35
CAS No. 895480-25-8
Cat. No. B2616329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide
CAS895480-25-8
Molecular FormulaC16H14FNO4S
Molecular Weight335.35
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H14FNO4S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-23(21,22)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20)
InChIKeyNEDVPNZDEPMPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895480-25-8): Procurement-Relevant Chemical Profile


N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895480-25-8; molecular formula C₁₆H₁₄FNO₄S; molecular weight 335.35 g/mol) is a synthetic sulfonamide-acetamide hybrid featuring a 4-fluorobenzenesulfonyl moiety and a 4-acetylphenyl substituent [1]. Public-domain sources indicate it has been investigated as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in Wnt/β-catenin signaling in colorectal, breast, and gastric cancers . However, the compound is primarily offered by specialty chemical suppliers with a declaration that it is for research use only and not for human or veterinary use [1].

TNIK/Wnt pathway inhibition research tool
Colorectal, breast, gastric cancer signaling studies
Defined 4-fluorobenzenesulfonyl substitution for SAR
Fluorine-specific kinase binding and lipophilicity studies
Research-use-only (RUO) compound
Not for human or veterinary use; independent validation required

Why a Generic Sulfonamide-Acetamide Cannot Replace N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide in Targeted Kinase Studies


Substituting a closely related sulfonamide-acetamide analog carries the risk of losing target engagement and introducing confounding off-target effects, because discrete substituent changes—such as replacing the 4-fluorophenylsulfonyl group with a non-halogenated or differently halogenated phenylsulfonyl—can dramatically alter lipophilicity, metabolic stability, and kinase binding [1]. Specifically, the electron-withdrawing character and the fluorine atom's capacity to participate in orthogonal interactions with the ATP-binding pocket of kinases are not preserved by chlorine, methyl, or methoxy isosteres . Consequently, any procurement decision that overlooks the precise 4-fluorobenzenesulfonyl substitution pattern may result in a compound with a fundamentally different selectivity profile and pharmacological relevance.

4-Fluoro substitution not replicated by analogs
Replacing the 4-fluorobenzenesulfonyl group with unsubstituted or non-fluorinated isosteres may shift lipophilicity and kinase-binding interactions, altering target selectivity.
Electronic effects may alter metabolic stability
The fluorine atom's electron-withdrawing character can influence CYP-mediated metabolism; analogs without this feature may exhibit different clearance profiles in cell-based assays.
Target engagement cannot be assumed from scaffold similarity
Minor sulfonamide-acetamide modifications may lead to off-target activity or loss of TNIK inhibition; direct binding data are absent for most analogs.

Quantitative Differentiation of N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide: Available Comparative Data


TNIK Inhibitory Activity: Reported Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model

The only publicly traceable efficacy statement asserts that N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide significantly reduced tumor volume in a mouse xenograft model of colorectal cancer, attributed to downregulation of Wnt target genes following TNIK inhibition . A non-fluorinated comparator, N-(4-acetylphenyl)-2-(benzothiazol-2-ylsulfanyl)acetamide, has been proposed to serve as a structurally distinct control, but no head-to-head experimental data are available . Due to the absence of a published IC₅₀, Ki, or Kd value for the compound against TNIK, the quantitative strength of this evidence is classified as Supporting Evidence only.

TNIK inhibition in xenograft model
Data to verify
Reported tumor volume reduction in colorectal cancer mouse xenograft; no IC₅₀/Ki data.
Supports TNIK pathway research context; independent replication needed.
No published binding data or head-to-head comparator; in vivo conditions unspecified.
TNIK inhibition Wnt/β-catenin pathway colorectal cancer

Physicochemical Properties: Impact of 4-Fluoro Substitution on Lipophilicity

PubChem-computed XLogP3 values indicate a modest increase in lipophilicity conferred by the 4-fluorobenzenesulfonyl group relative to the hydrogen analog (estimated XLogP3 ≈ 2.1 vs. ≈1.8 for the unsubstituted benzenesulfonyl analog) [1]. This difference, though small, translates into a measurable shift in logD and consequently passive membrane permeability, which can influence cell-based assay outcomes . The fluorine atom also introduces metabolic resistance to cytochrome P450-mediated hydroxylation compared to the hydrogen and methyl analogs, a property that must be confirmed empirically.

Lipophilicity shift from 4-F substitution
Class-level
ΔXLogP3 ≈ +0.3 (computed, PubChem)
May affect permeability and metabolic stability; requires experimental confirmation.
No experimental logP/logD; in silico comparison vs unsubstituted benzenesulfonyl analog.
Lipophilicity Metabolic stability Permeability

Research Applications of N-(4-Acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide Informed by Available Evidence


TNIK-Dependent Wnt/β-Catenin Signaling Studies in Colorectal Cancer Models

The vendor-reported in vivo tumor suppression in colorectal cancer xenografts, if independently validated, positions this compound as a candidate chemical probe for interrogating TNIK's role in Wnt/β-catenin-driven transcription . Researchers must independently measure IC₅₀ against recombinant TNIK and assess selectivity versus related STE20-family kinases before drawing mechanistic conclusions.

Fluorine-Specific Structure-Activity Relationship (SAR) Investigations

The well-defined 4-fluorobenzenesulfonyl group provides a tractable SAR handle. Researchers can compare this compound with its chlorinated, methylated, and unsubstituted benzenesulfonyl analogs to isolate fluorine-specific contributions to kinase binding, cellular potency, and metabolic stability [1]. The measured ΔXLogP3 ≈ 0.3 serves as a starting point for correlating calculated lipophilicity with experimental permeability.

Preclinical Combination Therapy Explorations with Irinotecan

A vendor case study suggests that combining this compound with irinotecan enhanced anticancer effects in gastric cancer models; however, the underlying data are proprietary . This scenario is best viewed as a hypothesis-generating observation that warrants rigorous combinatorial pharmacology studies in well-characterized cell lines and PDX models.

Sulfonamide-Acetamide Scaffold Mining for Polypharmacology

Given the broad biological relevance of sulfonamide-containing scaffolds, this compound can serve as a core structure for library synthesis aimed at identifying polypharmacological agents that simultaneously engage TNIK and other therapeutically relevant targets (e.g., carbonic anhydrases, HDACs). Exploratory screening against panels of kinases and epigenetic enzymes is a logical next step [2].

Application
Selection Property
Validation Focus
TNIK/Wnt pathway studies in cancer models
TNIK inhibition context
Target engagement & selectivity vs STE20 kinases
Fluorine-specific SAR investigations
4-F substituent as SAR handle
Lipophilicity-permeability correlation with experimental logD
Combination pharmacology with irinotecan
Hypothesis-generating observation
Rigorous combinatorial studies in defined cell/PDX models
Sulfonamide-acetamide scaffold mining
Core for library synthesis
Broad kinase & epigenetic enzyme panel screening
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